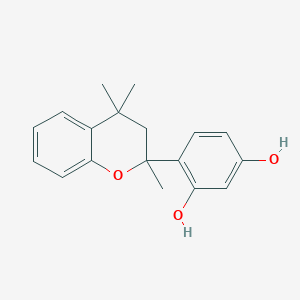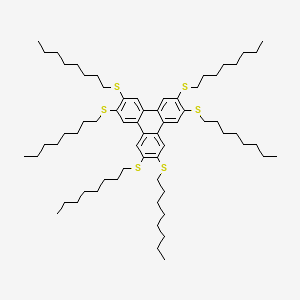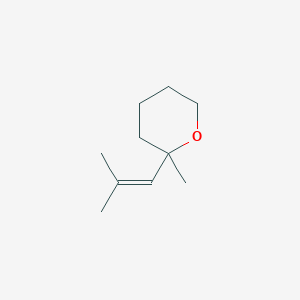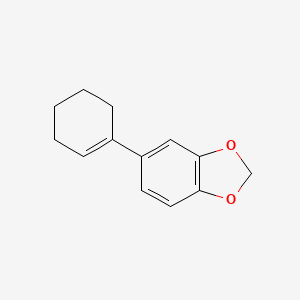
4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of chromane and phenol, characterized by its unique structure that includes a benzopyran ring system and a hydroxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)benzene-1,3-diol typically involves the condensation of 2,4,4-trimethyl-2H-1-benzopyran with a phenol derivative under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of 4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can participate in redox reactions, contributing to its antioxidant activity. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Hydroxyphenyl)-2,2,4-trimethylchromane: Similar structure with slight variations in the substitution pattern.
2,2,4-Trimethyl-4-(4’-hydroxyphenyl)chroman: Another closely related compound with similar chemical properties.
Uniqueness
4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)benzene-1,3-diol stands out due to its unique combination of a benzopyran ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94363-82-3 |
|---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
4-(2,4,4-trimethyl-3H-chromen-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H20O3/c1-17(2)11-18(3,13-9-8-12(19)10-15(13)20)21-16-7-5-4-6-14(16)17/h4-10,19-20H,11H2,1-3H3 |
InChI-Schlüssel |
GNBVSNJIECKFKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(OC2=CC=CC=C21)(C)C3=C(C=C(C=C3)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)

![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)

![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

